molecular formula C14H19NO4S2 B2635983 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448043-93-3

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2635983
CAS No.: 1448043-93-3
M. Wt: 329.43
InChI Key: CDUCHCZVOKQDJJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both cyclopropylsulfonyl and phenylsulfonyl groups in the molecule imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves the cycloaddition reactions of azomethine ylides with suitable dipolarophiles. This method allows for the regio- and stereoselective formation of the pyrrolidine ring . The reaction conditions often include the use of catalysts such as transition metal complexes to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the cycloaddition reactions under optimized conditions. The use of continuous flow reactors and automated systems can improve the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopropyl and phenyl groups may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylsulfonyl)pyrrolidine
  • 2-((Phenylsulfonyl)methyl)pyrrolidine
  • 1-(Cyclopropylsulfonyl)-2-methylpyrrolidine

Uniqueness

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to the presence of both cyclopropylsulfonyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-cyclopropylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c16-20(17,13-6-2-1-3-7-13)11-12-5-4-10-15(12)21(18,19)14-8-9-14/h1-3,6-7,12,14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUCHCZVOKQDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2CC2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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